N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine, also known as MPZP, is a novel compound that has gained considerable attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine is not fully understood, but it is believed to act by modulating various signaling pathways. In cancer cells, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway. In neurological disorders, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine improves cognitive function by modulating the NMDA receptor and reducing neuroinflammation.
Biochemical and Physiological Effects:
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine has been shown to have several biochemical and physiological effects in various studies. In cancer cells, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine induces apoptosis and inhibits cell proliferation. In inflammation, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine reduces the production of pro-inflammatory cytokines and chemokines. In neurological disorders, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine improves cognitive function and reduces neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine is its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine is also relatively easy to synthesize and has a high purity. However, one of the limitations of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine is its limited solubility in water, which can make it difficult to use in some lab experiments.
Zukünftige Richtungen
There are several future directions for N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine research. One potential direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another potential direction is to explore its mechanism of action in more detail, which could lead to the development of more effective therapies. Additionally, future studies could investigate ways to improve the solubility of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine, which could increase its potential applications in lab experiments.
Synthesemethoden
The synthesis of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine involves the reaction of 2-amino-4-(trifluoromethyl)pyrimidine with 1-pyrazin-2-ylazetidin-3-amine in the presence of N-methylmorpholine as a catalyst. The reaction yields N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine as a white solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation studies have demonstrated that N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorders, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N6/c1-21(12-19-3-2-10(20-12)13(14,15)16)9-7-22(8-9)11-6-17-4-5-18-11/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGYNULODZBOST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.